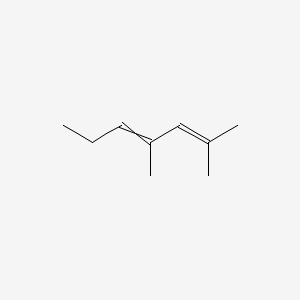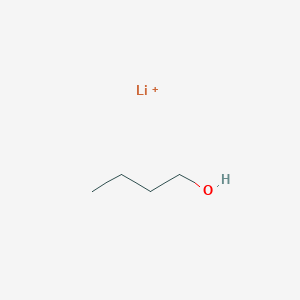![molecular formula C10H22O2Si B14447507 3-[Dimethyl(pentyl)silyl]propanoic acid CAS No. 73013-37-3](/img/structure/B14447507.png)
3-[Dimethyl(pentyl)silyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(pentyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C10H22O2Si It is characterized by the presence of a silyl group attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(pentyl)silyl]propanoic acid typically involves the reaction of a silylating agent with a propanoic acid derivative. One common method is the hydrosilylation of an unsaturated carboxylic acid with a silyl hydride in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(pentyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: 3-[Dimethyl(pentyl)silyl]propanol.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(pentyl)silyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 3-[Dimethyl(pentyl)silyl]propanoic acid exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the activity and stability of the molecules it is attached to.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Trimethylsilyl]propanoic acid
- 3-[Dimethyl(phenyl)silyl]propanoic acid
- 3-[Dimethyl(ethyl)silyl]propanoic acid
Uniqueness
3-[Dimethyl(pentyl)silyl]propanoic acid is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73013-37-3 |
|---|---|
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
3-[dimethyl(pentyl)silyl]propanoic acid |
InChI |
InChI=1S/C10H22O2Si/c1-4-5-6-8-13(2,3)9-7-10(11)12/h4-9H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
GMUSZLXNDVJGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](C)(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
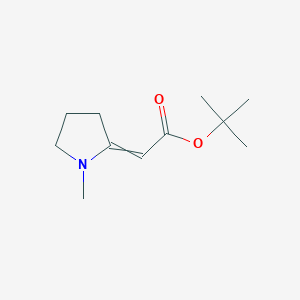
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)

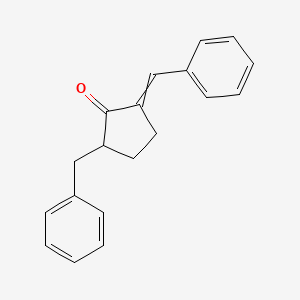
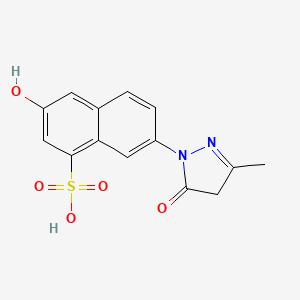
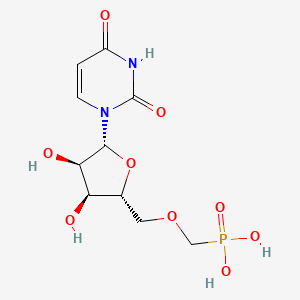
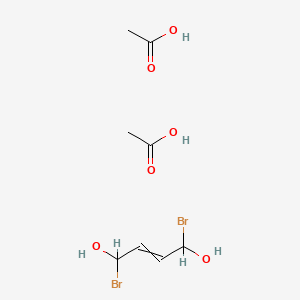
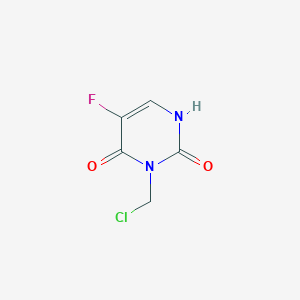
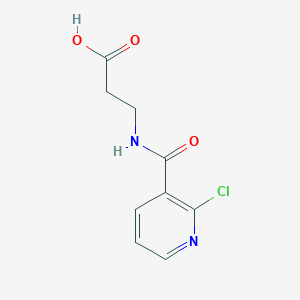
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
